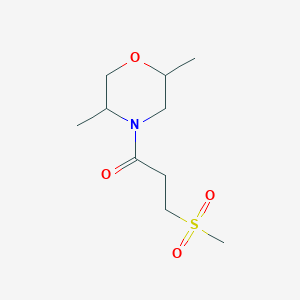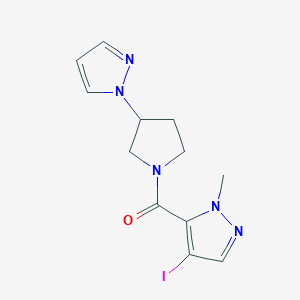![molecular formula C15H20N4O2 B6963211 1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one](/img/structure/B6963211.png)
1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one is a heterocyclic compound that features a pyrazinone core substituted with an ethyl group and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl pyruvate and hydrazine derivatives.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate leaving group on the pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its heterocyclic structure, which is common in many bioactive molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate interactions with proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one: can be compared with other pyrazinone derivatives and pyridine-containing compounds.
Similar Compounds: 1-Methyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one, 1-Ethyl-3-[(2-hydroxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-19-7-6-16-13(15(19)20)17-9-12-10(2)8-11(3)18-14(12)21-4/h6-8H,5,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMRLSTFXCERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C(C1=O)NCC2=C(N=C(C=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Chloro-5-hydroxyphenyl)-[4,4-difluoro-3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6963130.png)

![(2S)-2-N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6963141.png)

![4-[4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B6963155.png)
![1-[(4-Ethoxy-3-fluorophenyl)methyl]-3-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B6963159.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-3-[1-(2-methylprop-2-enyl)piperidin-4-yl]urea](/img/structure/B6963160.png)
![N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-thieno[3,2-b]pyridin-6-ylethanamine](/img/structure/B6963163.png)
![1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea](/img/structure/B6963173.png)
![N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline](/img/structure/B6963180.png)
![4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6963191.png)
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(1-ethylindol-3-yl)methanone](/img/structure/B6963204.png)
![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide](/img/structure/B6963225.png)
![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)butan-1-one](/img/structure/B6963230.png)
